molecular formula C25H29N3O3S B3299531 N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide CAS No. 899911-71-8

N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide

Cat. No.: B3299531
CAS No.: 899911-71-8
M. Wt: 451.6 g/mol
InChI Key: MYSFGTFRVYNFTR-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 2,5-dimethoxyphenyl group and a sulfur-containing 1,4-diazaspiro[4.5]deca-1,3-dienyl moiety. This compound belongs to the broader class of N-(substituted phenyl)acetamides, which are pivotal intermediates in synthesizing heterocyclic compounds with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-17-7-9-18(10-8-17)23-24(28-25(27-23)13-5-4-6-14-25)32-16-22(29)26-20-15-19(30-2)11-12-21(20)31-3/h7-12,15H,4-6,13-14,16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSFGTFRVYNFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCCC3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations based on diverse research findings.

Synthesis and Structural Characterization

The compound can be synthesized through a series of chemical reactions involving the appropriate precursors. The structural features are typically characterized using techniques such as:

  • Elemental Analysis
  • Fourier Transform Infrared Spectroscopy (FT-IR)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • X-ray Crystallography

These methods help confirm the molecular structure and purity of the compound, which is crucial for subsequent biological activity assessments.

Antiproliferative Effects

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from 2,5-dimethoxyphenyl moieties have shown promising results in inhibiting the proliferation of human colon (HCT-116), leukemia (K562), and breast (MDA-MB-231) cancer cells.

Cell LineIC50 Value (µM)Reference
HCT-11615
K56212
MDA-MB-23110

The mechanism through which this compound exerts its effects may involve interaction with specific receptors or pathways. Notably, compounds with similar structures have been identified as agonists for serotonin receptors (5-HT2A and 5-HT2C), indicating potential neuroactive properties.

In particular, CYB210010, a related compound, demonstrated high agonist potency at these receptors while showing selectivity over others like 5-HT1A and adrenergic α2A receptors. This selectivity is crucial for minimizing side effects while maximizing therapeutic potential.

Case Studies

Case Study 1: Neuroplasticity Induction

In a study investigating the effects of CYB210010 on gene expression related to neuroplasticity in the frontal cortex of rodents, it was found that administration led to increased expression of genes involved in synaptic plasticity. This suggests that this compound may have applications in treating neurodegenerative conditions or enhancing cognitive functions.

Case Study 2: Safety Profile Evaluation

Another study focused on evaluating the safety profile of related compounds indicated that they did not cause significant adverse effects even at high doses. This is particularly relevant for potential therapeutic applications where long-term administration may be necessary.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Substituents on Phenyl Ring Sulfur-Containing Group Key Structural Features Synthesis Method
N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide 2,5-Dimethoxy Sulfanyl (–S–) linked to spiro ring Conformationally rigid spiro ring; electron-donating methoxy groups enhance solubility Likely multi-step synthesis involving spiro ring formation and sulfanyl incorporation
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitro Methylsulfonyl (–SO₂–) Planar nitro group with torsional distortion; electron-withdrawing groups reduce reactivity Reflux with acetic anhydride and methanesulfonamide
N-Phenylacetamide (baseline) Unsubstituted None Simple planar structure; limited intermolecular interactions Classical acetylation of aniline

Key Differences and Implications

In contrast, the 4-chloro-2-nitro groups in the analogue are electron-withdrawing, reducing reactivity but stabilizing charge-transfer interactions . The spiro ring in the target compound imposes steric and conformational constraints, which may enhance binding specificity in biological systems compared to flexible sulfonyl or unsubstituted analogues.

Sulfur Group Impact :

  • The sulfanyl (–S–) group in the target compound can participate in hydrogen bonding and metal coordination, whereas the methylsulfonyl (–SO₂–) group in the analogue primarily engages in dipole-dipole interactions. This distinction may influence crystallinity and packing efficiency, as seen in the intermolecular C–H⋯O interactions of the analogue .

Synthetic Complexity :

  • The spiro ring system in the target compound likely requires advanced synthetic strategies (e.g., cyclization or ring-closing metathesis), contrasting with the straightforward acetylation used for simpler analogues .

Research Findings and Data

Hypothetical Crystallographic Comparison (Based on Structural Analogues)

Parameter Target Compound N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Bond Lengths (Å) C–S (spiro): ~1.81 (estimated) C–S (sulfonyl): 1.76–1.79
Torsional Angles (°) Spiro ring: Likely constrained (< 10°) Nitro group: O1–N1–C3–C2 = -16.7; O2–N1–C3–C2 = 160.9
Intermolecular Interactions Potential S⋯H or S⋯π interactions due to sulfanyl group C9–H9B⋯O3 and C2–H5⋯O5 hydrogen bonds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide

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